molecular formula C17H15ClN2O4S2 B2653704 1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2034459-06-6

1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2653704
CAS No.: 2034459-06-6
M. Wt: 410.89
InChI Key: FUYIETMDZAHWNI-UHFFFAOYSA-N
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Description

1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its complex molecular structure, combining multiple rings and functional groups. Its intricate architecture allows for diverse chemical reactivity and numerous applications across different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione, a multi-step synthesis strategy is typically employed. The process often starts with the construction of the central thieno[3,2-c]pyridin structure, followed by the incorporation of the sulfonyl phenyl group and the pyrrolidine-2,5-dione moiety. Each step requires precise control over reaction conditions such as temperature, solvent, and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

On an industrial scale, the production involves optimized reaction pathways that maximize efficiency and minimize costs. Advanced techniques like flow chemistry or catalysis may be used to enhance reaction rates and selectivity. Post-reaction, purification processes such as crystallization, distillation, or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione participates in various chemical reactions:

Types of Reactions

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially modifying the sulfonyl group or pyrrolidine ring.

  • Reduction: Reduction can be achieved using agents like lithium aluminium hydride or sodium borohydride, affecting the thieno[3,2-c]pyridin ring.

  • Substitution: Halogenation, nitration, and sulfonation reactions are feasible, given the presence of reactive sites within the compound.

Common Reagents and Conditions

Reactions involving this compound often employ reagents such as sulfuric acid, nitric acid, halogens (chlorine, bromine), and strong bases like sodium hydroxide. Reaction conditions vary, with temperature ranging from room temperature to elevated temperatures under reflux, depending on the desired reaction.

Major Products

The products formed from these reactions can include sulfonated derivatives, halogenated compounds, or oxidized forms, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is studied for its reactivity and potential as a building block for more complex molecules. Its diverse reactivity makes it a useful intermediate in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmacological agent, especially given its sulfonyl group, which is often present in biologically active molecules. Its interactions with biological molecules and potential pathways for drug development are areas of interest.

Industry

Industrially, the compound's properties might be exploited in material science, including the development of specialized polymers or as a component in chemical sensors due to its reactive nature.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves its ability to interact with various molecular targets. The presence of multiple functional groups allows for diverse interactions at the molecular level:

  • Molecular Targets: Enzymes, receptors, or other proteins.

  • Pathways Involved: Signal transduction pathways, metabolic pathways, and more, depending on its specific application.

Comparison with Similar Compounds

Uniqueness

Similar Compounds

Similar compounds include other sulfonyl derivatives and thieno[3,2-c]pyridin analogs, each with varying degrees of reactivity and applications depending on their specific substituents.

Properties

IUPAC Name

1-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S2/c18-15-9-11-10-19(8-7-14(11)25-15)26(23,24)13-3-1-12(2-4-13)20-16(21)5-6-17(20)22/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYIETMDZAHWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=C(C3)C=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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